![molecular formula C18H20N2O3 B3976333 4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide](/img/structure/B3976333.png)
4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide
Overview
Description
4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide, also known as URB597, is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays a key role in regulating pain, mood, and appetite. URB597 has been studied extensively for its potential therapeutic applications in a variety of conditions, including chronic pain, anxiety, and addiction.
Mechanism of Action
4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide works by selectively inhibiting the FAAH enzyme, which is responsible for breaking down anandamide. By inhibiting FAAH, 4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide increases the levels of anandamide in the body, leading to increased activation of the endocannabinoid system. This in turn can lead to a variety of physiological and biochemical effects, including reduced pain and inflammation, improved mood, and reduced anxiety.
Biochemical and Physiological Effects:
In addition to its effects on pain, mood, and anxiety, 4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide has also been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to reduce blood pressure and improve cardiovascular function in animal models. It has also been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of 4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide is its selectivity for the FAAH enzyme, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which can make it difficult to achieve sustained effects in vivo. Additionally, 4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
Future research on 4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide could focus on a variety of areas. For example, further preclinical studies could be conducted to better understand its potential therapeutic applications, particularly in the treatment of pain, anxiety, and addiction. Additionally, efforts could be made to develop more potent and selective FAAH inhibitors with improved pharmacokinetic properties. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide in humans.
Scientific Research Applications
4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide has been studied extensively for its potential therapeutic applications in a variety of conditions. In preclinical studies, 4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide has been shown to reduce pain and inflammation, improve mood, and reduce anxiety-like behaviors. It has also been shown to have potential as a treatment for addiction, particularly to opioids and cocaine.
properties
IUPAC Name |
4-methyl-3-nitro-N-(4-phenylbutan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-8-11-16(12-17(13)20(22)23)18(21)19-14(2)9-10-15-6-4-3-5-7-15/h3-8,11-12,14H,9-10H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUURSVLUIGZMCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)CCC2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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